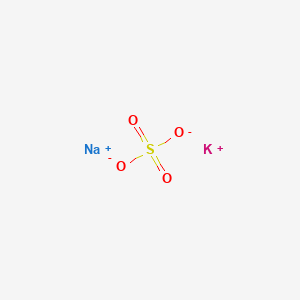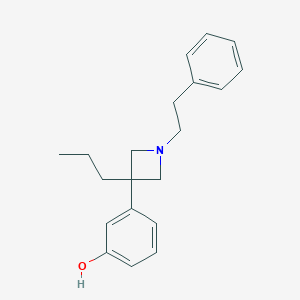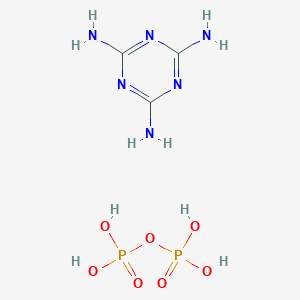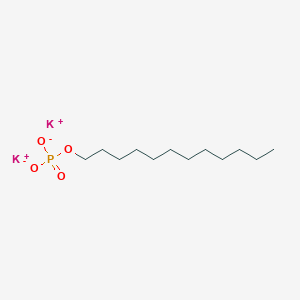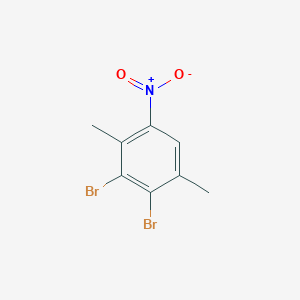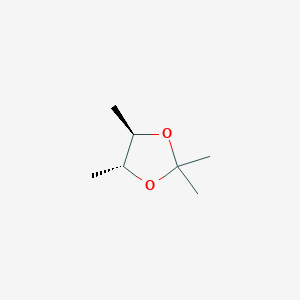
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane, also known as TMD, is a cyclic ether that has been widely used in scientific research due to its unique properties. TMD is a colorless liquid with a boiling point of 90°C and a molecular weight of 116.17 g/mol. Its chemical formula is C7H14O2. TMD is a chiral compound, which means that it has two enantiomers, (4R,5R)-TMD and (4S,5S)-TMD. In
作用機序
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane is a cyclic ether that can form hydrogen bonds with water molecules and other polar solvents. Its unique structure allows it to interact with biological molecules, such as proteins and nucleic acids. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can stabilize these molecules by forming hydrogen bonds with them, which can prevent denaturation and degradation.
生化学的および生理学的効果
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been shown to have various biochemical and physiological effects. It can enhance the stability and activity of proteins and enzymes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has also been shown to protect biological samples from freeze-thaw damage. In addition, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been used as a cryoprotectant for oocytes and embryos, which can improve their survival rates during cryopreservation.
実験室実験の利点と制限
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has many advantages for lab experiments. It is a highly stable and volatile compound that can easily penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can be used as a solvent for various compounds, including proteins, peptides, and nucleic acids. It has also been used as a cryoprotectant for biological samples. However, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has some limitations. It can be toxic to cells at high concentrations, and it can interfere with some biochemical assays.
将来の方向性
There are many future directions for (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane research. One area of interest is the development of new (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane derivatives with improved properties. Another area of interest is the use of (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane as a cryoprotectant for stem cells and other cell types. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can also be used in the development of new drugs and therapies for various diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane is a unique compound that has been widely used in scientific research. It has many advantages for lab experiments, including its stability, volatility, and ability to penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has many potential applications in the development of new drugs and therapies, as well as in cryopreservation and other areas of research.
合成法
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,3-dimethyl-2-butene with paraformaldehyde in the presence of an acid catalyst. The reaction yields a mixture of (4R,5R)-(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane and (4S,5S)-(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane, which can be separated using chiral chromatography.
科学的研究の応用
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been widely used in scientific research due to its unique properties. It is a highly stable and volatile compound that can easily penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been used as a solvent for various compounds, including proteins, peptides, and nucleic acids. It has also been used as a cryoprotectant for biological samples.
特性
CAS番号 |
17226-66-3 |
|---|---|
製品名 |
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane |
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
(4R,5R)-2,2,4,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5-6(2)9-7(3,4)8-5/h5-6H,1-4H3/t5-,6-/m1/s1 |
InChIキー |
IWHKRVPYJLOGAW-PHDIDXHHSA-N |
異性体SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C |
SMILES |
CC1C(OC(O1)(C)C)C |
正規SMILES |
CC1C(OC(O1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



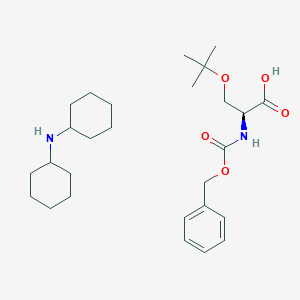
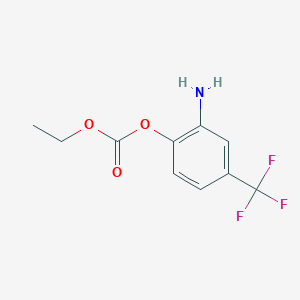

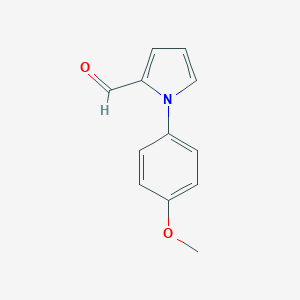
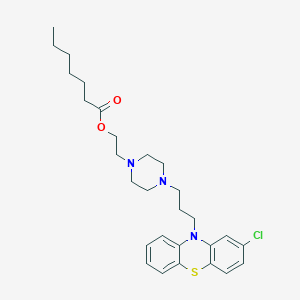
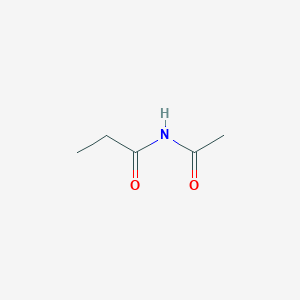
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)
